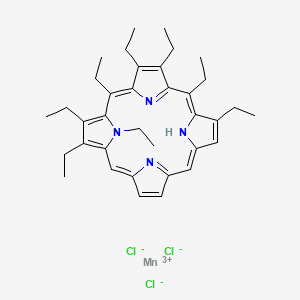

![molecular formula C24H24N4O4S B2841309 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622349-59-1](/img/structure/B2841309.png)

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

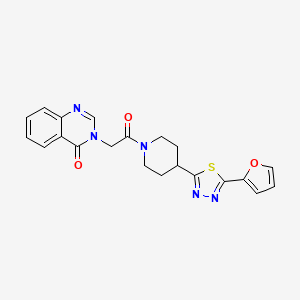

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.54. The purity is usually 95%.

BenchChem offers high-quality N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound has been synthesized by diazotization of 4-amino-N-(4,6-dimethylpyrimidin-2-yl) benzenesulfonamide and coupled with a coupling compound, naphthalenol. The resulting azo dye ligand has been characterized using spectroscopic techniques such as elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectra. Additionally, a series of metal complexes (Ni (II), Cu (II), and Zn (II)) derived from this ligand have been synthesized .

Antimicrobial Activity

The azo dye ligand and its metal complexes were screened for in vitro antimicrobial activities. Disc diffusion method studies revealed that the presence of metal enhances the inhibition of bacterial strains and fungal strains. These findings suggest potential applications in antimicrobial therapy .

Anthelminthic Activity

The ligand and its complexes were also investigated for anthelminthic activity against adult Indian earthworms (Pheretima postuma). Understanding their effects on parasitic worms can contribute to the development of novel anthelminthic drugs .

Medicinal Chemistry Implications

Azo dyes, due to their bidentate and tridentate chelating properties, can form stable complexes with both transitional and non-transitional metal ions. Researchers have explored their role as coordinating ligands in main group and transition metal coordination chemistry. The growing interest in transition metal complexes containing azo dyes stems from their diverse biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties .

Tetrazolyl Derivatives

While not directly related to the compound , tetrazolyl derivatives of pyrimidine have also been synthesized. These compounds exhibit various linker groups and have been structurally characterized using NMR spectroscopy and X-ray diffraction analysis .

Novel Compound Synthesis

Another related compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate , was synthesized under microwave irradiation. This work highlights the importance of heterocyclic-based derivatives and their potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds have been found to be active against gram-negative bacteria such asEscherichia coli and Pseudomonas aeruginosa . These bacteria play crucial roles in various infections and diseases.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been synthesized by a nucleophilic substitution reaction . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

The compound’s activity against certain bacteria suggests it may affect pathways related to bacterial growth and survival .

Result of Action

The compound’s action results in significant activity against certain bacteria . This suggests that the compound could potentially be used in the treatment of infections caused by these bacteria.

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-13-10-20-16(4)23(32-21(20)11-14(13)2)24(29)27-18-6-8-19(9-7-18)33(30,31)28-22-12-15(3)25-17(5)26-22/h6-12H,1-5H3,(H,27,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXPXNYRISBKPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)

![2-(sec-butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841232.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)

![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)

![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)

![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)

![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)

![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)

![Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2841248.png)